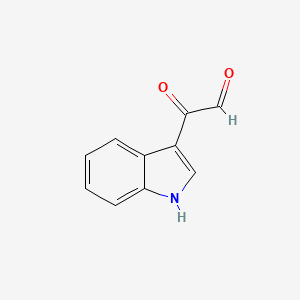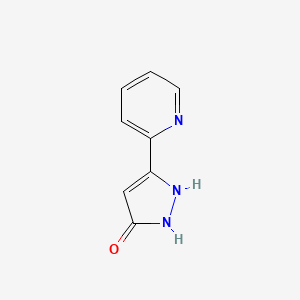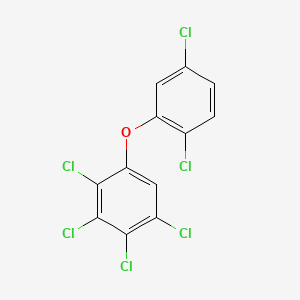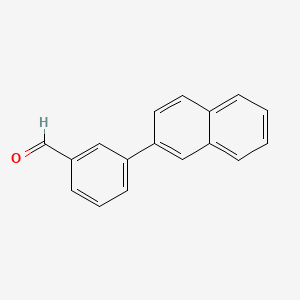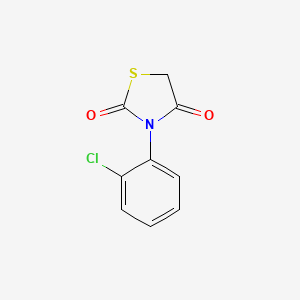
4-Chloro-3-methyl-5-phenylpyridine
Descripción general
Descripción
4-Chloro-3-methyl-5-phenylpyridine is a chemical compound with the molecular formula C12H10ClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a phenyl group . The exact structural parameters can be determined using quantum chemical calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various experimental and theoretical methods . For instance, its density, melting point, boiling point, and molecular weight can be determined .Aplicaciones Científicas De Investigación
Steric Effects in Aromatic Substitution Reactions
4-Chloro-3-methyl-5-phenylpyridine may be relevant in the study of steric effects in aromatic substitution reactions. For example, Abramovitch and Giam (1962) investigated the reactions of phenyllithium with 3-alkylpyridines, which are structurally related to this compound, to analyze the orientation of substitutions and the impact of different substituents on product formation (Abramovitch & Giam, 1962).
Photophysical Properties in Metal Complexes
The photophysical properties of metal complexes that include pyridine derivatives can be an area of interest. Neve et al. (1999) synthesized cyclometalated complexes of iridium(III) with functionalized bipyridines, demonstrating the impact of substituents on redox and absorption properties (Neve et al., 1999). These findings could extend to the study of similar pyridine compounds like this compound.
Synthesis and Evaluation of Cyclooxygenase Inhibitors
Compounds structurally similar to this compound have been synthesized and evaluated for their ability to inhibit cyclooxygenase isozymes. Friesen et al. (1998) conducted a study on 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, highlighting the role of substituents in optimizing COX-2 activity (Friesen et al., 1998).
Thermal and Structural Analysis in Coordination Chemistry
The thermal and structural analysis of coordination compounds involving pyridine derivatives is another area of research. Takjoo et al. (2013) investigated copper(II) and oxido-vanadium(IV) complexes with a compound structurally similar to this compound, providing insights into the geometries and thermal behaviors of such complexes (Takjoo et al., 2013).
Investigation in Modified Syntheses of β-Carboline Derivatives
Modified syntheses of β-carboline derivatives using compounds related to this compound have been explored. Kametani et al. (1968) reduced chloro-methyl-phenylpyridines to produce various β-carboline compounds, demonstrating potential in synthetic organic chemistry (Kametani et al., 1968).
Antitumor Activity of Thiosemicarbazone Derivatives
The exploration of antitumor agents involving pyridine derivatives, akin to this compound, is an important field. Agrawal et al. (1975) synthesized thiosemicarbazones from 4-phenyl-2-picoline, a related compound, and tested their antineoplastic activity, showcasing the potential of such compounds in cancer research (Agrawal et al., 1975).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-7-14-8-11(12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKGTZJXDNNNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699258 | |
| Record name | 4-Chloro-3-methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727429-31-4 | |
| Record name | 4-Chloro-3-methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate](/img/structure/B3330550.png)



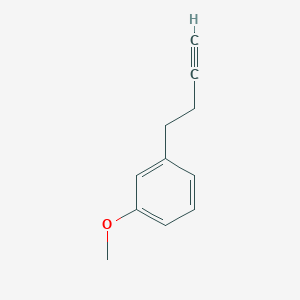
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)

